Octylamine Hydrochloride
Description
The exact mass of the compound Octylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210912. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDTSRDEZEOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111-86-4 (Parent) | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
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DSSTOX Substance ID |
DTXSID7059725 | |
| Record name | Octylammonium chloride | |
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Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-95-0 | |
| Record name | Octylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Octanamine, hydrochloride (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylammonium chloride | |
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| Record name | 1-Octanamine, hydrochloride (1:1) | |
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| Record name | Octylammonium chloride | |
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| Record name | Octylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-OCTANAMINE, HYDROCHLORIDE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6DR7E73I | |
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Synthetic Methodologies and Chemical Transformations Involving Octylamine Hydrochloride
The formation of octylamine (B49996) hydrochloride is predicated on the initial synthesis of its amine precursor, octylamine. A variety of synthetic strategies can be employed to produce this key intermediate, ranging from classic organic reactions to more specialized methodologies for isotopic labeling.
Ritter Reaction Pathways for Alkylamine Formation
The Ritter reaction is a well-established method in organic chemistry for the synthesis of N-alkyl amides, which can subsequently be hydrolyzed to yield amines. The reaction typically involves the treatment of a substrate capable of forming a stable carbocation, such as a tertiary alcohol, with a nitrile in the presence of a strong acid. thieme-connect.comscispace.com The resulting N-tert-alkylchloroacetamide can then be cleaved, for instance with thiourea, to produce the corresponding tert-alkylamine. thieme-connect.com
While the Ritter reaction is highly efficient for producing tertiary alkylamines due to the stability of tertiary carbocations, its application for the direct synthesis of primary amines like n-octylamine is less straightforward. thieme-connect.comthieme-connect.com The formation of a primary carbocation from 1-octanol (B28484) is energetically unfavorable. However, the general principle of forming an amide from a nitrile remains a key pathway in organic synthesis. rsc.org For instance, the reaction of diisobutylene with benzyl (B1604629) cyanide represents an alternative application of the Ritter reaction to form N-tert-octyl phenylacetamide, an amide precursor to tert-octylamine (B44039).
Alternative Alkylation and Amination Routes
Several alternative routes exist for the synthesis of octylamine, bypassing the limitations of the Ritter reaction for primary amines.
One of the most direct methods is the SN2 alkylation of ammonia (B1221849) with an alkyl halide, such as 1-bromooctane (B94149). In this reaction, ammonia acts as a nucleophile. However, this method is often hampered by a lack of control, as the primary amine product is also nucleophilic and can react further with the alkyl halide. pressbooks.publibretexts.org This leads to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. libretexts.org For example, the reaction of 1-bromooctane with a twofold excess of ammonia yields only about 45% octylamine, with a significant portion forming dioctylamine. pressbooks.publibretexts.org
To circumvent the issue of overalkylation, the azide (B81097) synthesis offers a more controlled pathway. This two-step method involves an initial SN2 reaction of an alkyl halide with sodium azide to form an alkyl azide. libretexts.org Since the azide is not nucleophilic, the reaction stops cleanly at this stage. pressbooks.pub The alkyl azide is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4), to furnish the primary amine. pressbooks.publibretexts.org
A third approach is the direct amination of alcohols . Catalytic systems have been developed to facilitate the reaction of 1-octanol with ammonia to produce 1-octylamine. For instance, NixFe1/Al2O3 catalysts have been shown to boost the conversion of 1-octanol to 1-octylamine with high selectivity. researchgate.net Another patented method describes a continuous process using n-caprylic alcohol (1-octanol) and liquid ammonia over a catalyst in a static bed layer reactor to produce n-octylamine. google.com
Table 1: Comparison of Selected Synthesis Routes for n-Octylamine
| Synthetic Route | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages/Challenges | Reference(s) |
|---|---|---|---|---|---|
| Direct Alkylation | 1-Bromooctane, Ammonia | None | Simple, direct one-step reaction. | Lack of control, produces a mixture of primary, secondary, and tertiary amines. Low yield of primary amine (approx. 45%). | pressbooks.pub, libretexts.org |
| Azide Synthesis | 1-Bromooctane, Sodium Azide | LiAlH4 (for reduction) | High selectivity for primary amine, avoids overalkylation. | Two-step process; low-molecular-weight alkyl azides can be explosive. | pressbooks.pub, libretexts.org |
| Direct Amination | 1-Octanol, Ammonia | NixFe1/Al2O3 or other catalysts | Uses readily available alcohol, can be run as a continuous process. | Requires specific catalysts and potentially high temperature/pressure conditions. | researchgate.net, google.com |
Deuterated n-Octylamine Synthesis Strategies via Amide Compounds
For applications in research fields such as neutron scattering, isotopically labeled compounds are essential. epj-conferences.orgresearchgate.net A method for the synthesis of deuterated n-octylamine has been developed using a deuterated amide precursor. epj-conferences.orgepj-conferences.org
The synthesis begins with the preparation of deuterated n-octanamide. This is achieved through a hydrogen-deuterium exchange reaction on n-octanamide. researchgate.net The deuterated n-octanamide is then reduced to yield deuterated n-octylamine. The reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF). epj-conferences.org
The resulting deuterated 1-octylamine was analyzed using mass spectrometry and nuclear magnetic resonance (NMR) to determine the extent of deuterium (B1214612) incorporation. epj-conferences.orgresearchgate.net The analysis revealed a deuteration ratio of approximately 60%. epj-conferences.orgepj-conferences.org This incomplete deuteration is because the method does not deuterate the protons on the alpha-carbon (the carbon bonded to the nitrogen) or the protons of the NH2 group itself. epj-conferences.orgresearchgate.net Despite this, the method is noted for being suitable for large-scale synthesis. epj-conferences.org
Table 2: Summary of Deuterated n-Octylamine Synthesis
| Parameter | Description | Reference(s) |
|---|---|---|
| Starting Material | Deuterated n-octanamide | epj-conferences.org |
| Reducing Agent | Lithium aluminum hydride (LiAlH4) in Tetrahydrofuran (THF) | epj-conferences.org |
| Product | Deuterated 1-octylamine | epj-conferences.org |
| Yield | 91.7% (for the reduction step) | epj-conferences.org |
| Deuteration Ratio | ~60% | epj-conferences.org, researchgate.net, epj-conferences.org |
| Analytical Methods | Mass Spectrometry, Nuclear Magnetic Resonance (NMR), Neutron Reflectometry | epj-conferences.org, researchgate.net |
| Limitation | The α-protons and NH2 group protons are not deuterated by this method. | epj-conferences.org, epj-conferences.org |
Formation and Derivatization of Octylamine Hydrochloride
Once octylamine has been synthesized, it is readily converted to its hydrochloride salt through a straightforward acid-base reaction. The resulting salt often requires purification to achieve the desired quality for subsequent applications.
Acid-Base Complexation Mechanisms
Octylamine (C8H19N) is a primary amine and, like ammonia, acts as a weak base. This basicity is due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). nih.gov When octylamine is reacted with a strong acid such as hydrochloric acid (HCl), a proton transfer occurs. The nitrogen atom of the amine is protonated by the hydrogen from the HCl, forming the octylaminium cation ([C8H19NH]+). The chloride ion (Cl-) remains as the counter-ion, resulting in the formation of the salt, this compound (C8H20ClN). nih.gov This is a classic acid-base neutralization reaction, forming a stable, water-soluble salt from the less soluble parent amine.
Controlled Crystallization and Purification Techniques for Amine Hydrochlorides
Crystallization is a critical unit operation for the purification of chemical compounds, including amine hydrochlorides. frontiersin.org After synthesis and formation of the salt, the crude this compound can be purified to remove unreacted starting materials, by-products, and other impurities.
A common method is cooling crystallization . This involves dissolving the crude salt in a suitable solvent at an elevated temperature to create a saturated solution, and then gradually cooling it. As the temperature decreases, the solubility of the amine hydrochloride drops, causing it to crystallize out of the solution while impurities remain dissolved in the mother liquor. orgsyn.org
The choice of solvent is crucial. For methylamine (B109427) hydrochloride, for example, purification involves dissolving the crude product in hot alcohol and allowing it to crystallize upon cooling. orgsyn.org Washing the collected crystals with a cold solvent, such as chloroform (B151607) in the case of the methylamine salt, can help remove residual impurities. orgsyn.org For other amine hydrochlorides, purification might involve recrystallization from aqueous or non-aqueous solvents, or precipitation by adding a second solvent in which the salt is insoluble. google.com The solid crystals are then typically separated from the liquid by filtration or centrifugation. orgsyn.org In some specific cases, such as for aniline (B41778) hydrochloride, purification can even be achieved by vaporization or distillation in the presence of excess hydrogen halide gas to prevent decomposition. google.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C8H20ClN |
| Octylamine (n-Octylamine, 1-Octylamine) | C8H19N |
| tert-Octylamine | C8H19N |
| Hydrochloric Acid | HCl |
| n-Octanamide | C8H17NO |
| 1-Bromooctane | C8H17Br |
| Ammonia | NH3 |
| Dioctylamine | C16H35N |
| Trioctylamine | C24H51N |
| Tetraoctylammonium Bromide | C32H68BrN |
| Sodium Azide | NaN3 |
| Lithium Aluminum Hydride | LiAlH4 |
| 1-Octanol (n-Caprylic alcohol) | C8H18O |
| N-tert-Alkylchloroacetamide | Variable |
| Thiourea | CH4N2S |
| Nitrile (general) | R-CN |
| Diisobutylene | C8H16 |
| Benzyl Cyanide | C8H7N |
| N-tert-Octyl Phenylacetamide | C16H25NO |
| Tetrahydrofuran (THF) | C4H8O |
| Methylamine Hydrochloride | CH6ClN |
| Aniline Hydrochloride | C6H8ClN |
| Chloroform | CHCl3 |
Integration in Complex Molecule Synthesis
This compound and its parent amine, octylamine, serve as important building blocks in the synthesis of complex molecules, particularly in the fields of catalysis and pharmaceuticals. Their integration into synthetic pathways allows for the creation of sterically hindered ligands and specific pharmaceutical intermediates.
Precursor for N-Heterocyclic Carbenes (e.g., ItOct, SItOct)
Octylamine, specifically the bulky isomer tert-octylamine, is a crucial starting material for the synthesis of highly hindered N-heterocyclic carbenes (NHCs), such as ItOct (1,3-di-tert-octylimidazol-2-ylidene) and its saturated analogue, SItOct. rsc.orgrsc.orgresearchgate.net These NHCs are a class of ligands prized for their strong σ-donating properties and significant steric bulk, which can enhance the stability and reactivity of metal catalysts. nih.gov The synthesis of the imidazolium (B1220033) and imidazolinium hydrochloride salts (ItOct·HCl and SItOct·HCl), which are the stable precursors to the free carbenes, demonstrates the integration of hydrochloric acid in the final steps of the ligand synthesis. rsc.orgrsc.org
The synthesis of ItOct·HCl is a cost-effective and chromatography-free process. rsc.org It begins with the condensation of tert-octylamine with glyoxal (B1671930) to form a diimine intermediate. rsc.orgchemistryworld.com This diimine is then subjected to a cyclization reaction using a combination of paraformaldehyde ((CH₂)n) and hydrochloric acid in toluene (B28343) to yield the desired imidazolium salt, ItOct·HCl, which can be isolated in high yield via simple filtration. rsc.orgrsc.org
The saturated analogue, SItOct·HCl, is prepared through a different route. The diimine intermediate formed from tert-octylamine and glyoxal is first reduced to the corresponding diamine using sodium borohydride (B1222165) (NaBH₄). rsc.orgrsc.org This diamine is then cyclized using triethyl orthoformate and formic acid. The resulting imidazolinium salt is the hydrochloride form, SItOct·HCl. rsc.orgrsc.org These practical, large-scale syntheses make the ItOct and SItOct ligand precursors readily accessible for applications in catalysis. rsc.orgresearchgate.net
Table 1: Synthesis of N-Heterocyclic Carbene Precursors from tert-Octylamine
| Precursor | Starting Materials | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| ItOct·HCl | tert-Octylamine, Glyoxal | 1. Condensation2. HCl/(CH₂O)n, Toluene | Step 1: 98%Step 2: 73% | rsc.org |
| SItOct·HCl | tert-Octylamine, Glyoxal | 1. NaBH₄ (Reduction)2. HC(OEt)₃/HCO₂H (Cyclization) | Step 1: 91%Step 2: 77% | rsc.orgrsc.org |
Reactant in the Preparation of Specific Pharmaceutical Intermediates
Octylamine and its hydrochloride salt are utilized as reactants in the synthesis of various compounds with pharmaceutical applications, ranging from antiseptics to potential central nervous system (CNS) therapeutics.
A notable example is the synthesis of octenidine (B1677106) dihydrochloride, a well-known antiseptic. In an improved manufacturing process, n-octylamine hydrochloride is reacted with 4-chloropyridine (B1293800) hydrochloride at elevated temperatures (120°C to 180°C) as a key step in forming the octylamino-pyridine structure, which is a core component of the final molecule. google.com This highlights the direct use of this compound as a reactant in forming pharmaceutical active ingredients.
In other synthetic applications, the free amine form, n-octylamine, is used to build complex molecules that are intermediates for pharmaceuticals. For instance, n-octylamine serves as a reactant in the synthesis of O-(N-n-octyl)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol. googleapis.com This reaction, yielding the target carbamoyl (B1232498) compound, is a step towards developing novel therapeutics for CNS disorders like depression and anxiety. googleapis.com Furthermore, tert-octylamine is a documented intermediate in the production of the β-lactamase inhibitor clavulanic acid, a critical component in combination antibiotic therapies. google.com
Table 2: Examples of Octylamine in Pharmaceutical Intermediate Synthesis
| Product/Intermediate | Form of Octylamine Used | Co-reactant | Application of Final Product | Reference |
|---|---|---|---|---|
| Octenidine Dihydrochloride | n-Octylamine Hydrochloride | 4-Chloropyridine Hydrochloride | Antiseptic/Disinfectant | google.com |
| O-(N-n-octyl)-carbamoyl-N-benzyloxycarbonyl-D-phenylalaninol | n-Octylamine | Phosgene-derived intermediate | Potential CNS therapeutic | googleapis.com |
Thermodynamic and Kinetic Investigations of Thermal Dissociation
Thermal Dissociation Mechanisms of Alkylamine Hydrochlorides (e.g., Tri-n-octylamine Hydrochloride, TOAHCl)
The thermal decomposition of alkylamine hydrochlorides can theoretically proceed through different pathways. However, extensive studies on compounds like tri-n-octylamine hydrochloride (TOAHCl) have elucidated the most probable mechanism.
The thermal dissociation of TOAHCl has been shown to proceed via two potential pathways. The first pathway involves the breaking of the N-H bond, leading to the formation of tri-n-octylamine (TOA) and hydrogen chloride (HCl). The second pathway suggests a dealkylation reaction, which would produce di-n-octylamine (DOA) and 1-chlorooctane. ias.ac.in
Experimental evidence from techniques such as Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with thermogravimetric analysis (TG-FTIR), has been pivotal in identifying the actual products evolved during heating. Studies have demonstrated that the gaseous products of TOAHCl thermal dissociation are indeed TOA and HCl. ias.ac.in This provides direct evidence that the first pathway, involving the dissociation into the parent amine and hydrogen chloride, is the dominant mechanism. ias.ac.in This is consistent with the understanding that the N-H bond in the ammonium (B1175870) salt is weaker than the covalent C-N bond required to be broken in the dealkylation pathway. ias.ac.in
R₃NHCl(s/l) ⇌ R₃N(g) + HCl(g)
where R represents the n-octyl group.
Computational chemistry, particularly Density Functional Theory (DFT), Transition State (TS) theory, and Intrinsic Reaction Coordinate (IRC) calculations, provides powerful tools to corroborate experimental findings and to gain deeper insight into the reaction mechanism at a molecular level.
For the thermal dissociation of TOAHCl, computational studies have been performed to determine the energy barriers associated with the two proposed pathways. ias.ac.in By locating the transition state for each pathway and calculating the activation energy, it has been confirmed that the pathway leading to the formation of TOA and HCl has a significantly lower energy barrier compared to the dealkylation pathway. ias.ac.in
Intrinsic Reaction Coordinate (IRC) calculations are then used to trace the reaction path from the transition state forwards to the products and backwards to the reactants. These calculations confirm that the identified transition state correctly connects the reactant (TOAHCl) with the desired products (TOA and HCl). ias.ac.in The IRC analysis provides a detailed picture of the geometric changes that the molecule undergoes during the dissociation process, further solidifying the understanding of the reaction mechanism. ias.ac.in
Thermal Analysis Methodologies for Dissociation Studies
Thermal analysis techniques are essential for characterizing the thermal stability and dissociation of octylamine (B49996) hydrochloride. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most commonly employed methods.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For alkylamine hydrochlorides like TOAHCl, TGA curves typically show a significant mass loss corresponding to the volatilization of the dissociation products, TOA and HCl.
In the case of TOAHCl, the thermal dissociation is observed to occur in two continuous steps. This is attributed to the difference in the evaporation speeds of the two products. researchgate.net The process is initiated at a temperature of approximately 120 °C. researchgate.net The TGA data can be used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the total mass loss, which should correspond to the complete dissociation and volatilization of the sample.
Table 1: TGA Data for the Thermal Dissociation of Tri-n-octylamine Hydrochloride (TOAHCl) (Note: This data is for TOAHCl and serves as a representative example.)
| Parameter | Value | Reference |
| Onset Temperature of Dissociation | ~120 °C | researchgate.net |
| Mass Loss Profile | Two continuous steps | researchgate.net |
| Final Products | Tri-n-octylamine (TOA) and Hydrogen Chloride (HCl) | ias.ac.in |
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the enthalpy changes associated with phase transitions and chemical reactions.
For the thermal dissociation of alkylamine hydrochlorides, DSC is used to measure the enthalpy of dissociation (ΔHdiss). This is an endothermic process, and the DSC curve will show a peak corresponding to the heat absorbed during the dissociation. For TOAHCl, the experimental enthalpy of dissociation has been determined to be 70.793 kJ·mol⁻¹. ias.ac.in This experimental value shows good agreement with the value calculated using DFT methods (69.395 kJ·mol⁻¹), demonstrating the synergy between experimental and computational approaches. ias.ac.in
DSC can also be used to identify other phase transitions, such as melting, that may occur before the onset of dissociation.
Table 2: Enthalpy of Dissociation for Tri-n-octylamine Hydrochloride (TOAHCl) (Note: This data is for TOAHCl and serves as a representative example.)
| Thermodynamic Parameter | Experimental Value (DSC) | Computational Value (DFT) | Reference |
| Enthalpy of Dissociation (ΔHdiss) | 70.793 kJ·mol⁻¹ | 69.395 kJ·mol⁻¹ | ias.ac.in |
Kinetic Modeling and Analysis of Dissociation Processes
The kinetic analysis of the thermal dissociation of alkylamine hydrochlorides from TGA data allows for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). These parameters provide quantitative information about the rate of the decomposition reaction and its temperature dependence.
Various kinetic models can be applied to analyze non-isothermal TGA data. Integral methods, such as the Ozawa-Flynn-Wall (OFW) and Coats-Redfern methods, are commonly used. nih.gov These methods can determine the activation energy without assuming a specific reaction mechanism.
For example, studies on the thermal decomposition of dialkylammonium chlorides have shown that the activation energy can be determined from TGA curves obtained at different heating rates. nih.gov The thermal stability of these compounds was found to be dependent on the nature of the alkyl substituents. nih.gov
Table 3: Kinetic Parameters for the Decomposition of Selected Dialkylammonium Chlorides (Note: This data is for related secondary amine hydrochlorides and illustrates the type of information obtained from kinetic analysis.)
| Compound | Activation Energy (Ea) (kJ·mol⁻¹) (Ozawa Method) | Activation Energy (Ea) (kJ·mol⁻¹) (Coats-Redfern Method) | Reference |
| Di-n-propylammonium chloride | 102.24 | 97.20 | nih.gov |
| Di-iso-propylammonium chloride | 94.84 | 91.99 | nih.gov |
| Di-n-butylammonium chloride | 108.82 | 105.77 | nih.gov |
| Di-iso-butylammonium chloride | 97.47 | 94.49 | nih.gov |
Isoconversional Methods (Friedman, Kissinger-Akahira-Sunose, Starink) for Activation Energy Determination
To understand the kinetics of thermal dissociation without assuming a specific reaction model, researchers employ model-free isoconversional methods. These methods are advantageous because they can determine the effective activation energy (Eα) as a function of the conversion extent (α), which can reveal changes in the reaction mechanism mdpi.com.
For the thermal dissociation of tri-n-octylamine hydrochloride, kinetic analysis has been performed using thermogravimetric analysis (TGA) data and applying isoconversional methods, including the Friedman, Kissinger-Akahira-Sunose (KAS), and Starink methods. These analyses are based on experiments conducted at multiple heating rates, which allow for the calculation of kinetic parameters. The use of these methods helps to elucidate the energy barriers that must be overcome for the dissociation reaction to proceed.
Key advantages of these methods include:
Friedman Method: A differential method that is considered accurate as it involves no mathematical approximations of the temperature integral mdpi.com.
Kissinger-Akahira-Sunose (KAS) Method: An integral method that is widely used for its reliability in calculating activation energy espublisher.com.
Starink Method: A highly accurate integral method for determining activation energy from thermal analysis data.
These model-free approaches provide a robust understanding of the energy requirements of the dissociation process across its entire course.
Reaction-Order Kinetic Mechanisms and Their Derivation
The thermal dissociation of tri-n-octylamine hydrochloride does not follow a simple, single-step reaction pathway, and therefore, its kinetics cannot be described by a simple reaction order (e.g., first-order or second-order). Instead, the process is characterized by a more complex, multi-step mechanism ias.ac.inias.ac.in.
Solvent Effects on Thermal Dissociation
The choice of solvent can significantly impact the thermal dissociation of amine hydrochlorides. Both experimental and computational studies have been conducted to understand these effects, focusing on solvent polarity and specific molecular interactions.
Influence of Solvent Polarity and Intermolecular Interactions
The presence of a solvent can alter the pathway and efficiency of the thermal dissociation of tri-n-octylamine hydrochloride (TOAHCl). Molecular Dynamics (MD) simulations have shown that solvents can effectively disperse the reactant (TOAHCl) and the products (TOA and HCl), which enhances mass transfer and can facilitate the decomposition process energy-proceedings.orgresearchgate.net.
The polarity of the solvent plays a crucial role. Studies investigating dozens of different solvents through Density Functional Theory (DFT) calculations and experiments have revealed a universal law for the effects of solvents on the thermal decomposition researchgate.net. Non-polar solvents are generally preferred. For instance, n-undecane has been identified as a highly favorable solvent, demonstrating a rapid thermal decomposition rate and achieving a high final conversion rate of 93.8% researchgate.net. This effectiveness is attributed to its ability to dilute the system, thereby improving mass transfer without engaging in strong intermolecular interactions that might hinder the dissociation researchgate.net.
Computational Prediction of Solvent Effects on N-H Stretching Vibrations
Computational chemistry provides powerful tools for predicting how solvents influence molecular properties at the atomic level. Density Functional Theory (DFT) has been used to calculate the geometry, charge distribution, and infrared spectrum of TOAHCl in various solvents energy-proceedings.orgresearchgate.net.
These calculations are particularly insightful for understanding the N-H bond, which is central to the dissociation mechanism. The solvent environment affects the vibrational frequency of the N-H bond. By modeling the compound in different solvents, researchers can predict how solvent polarity and intermolecular forces (like hydrogen bonding) will stretch and weaken the N-H bond. This weakening of the bond lowers the energy barrier for the release of HCl, thereby promoting thermal dissociation. The agreement between DFT calculations and experimental results confirms the predictive power of these computational methods energy-proceedings.org.
Thermochemical Parameter Determination
Quantifying the thermochemical parameters associated with the dissociation of octylamine hydrochloride is essential for a complete thermodynamic understanding of the process.
Enthalpy of Dissociation Calculations
The enthalpy of dissociation (ΔH_diss) is a key parameter representing the energy required to break the bond between the amine and the hydrogen chloride. This value has been determined for tri-n-octylamine hydrochloride using both experimental and theoretical methods, which show strong agreement ias.ac.inias.ac.in.
Differential Scanning Calorimetry (DSC) measurements have provided an experimental enthalpy of dissociation of 70.793 kJ·mol⁻¹ ias.ac.inias.ac.in. Complementing this experimental work, quantum chemical calculations using Density Functional Theory (DFT) have yielded a very close value of 69.395 kJ·mol⁻¹ ias.ac.inias.ac.in. The consistency between the experimental and calculated values lends high confidence to this thermochemical parameter.
| Parameter | Value | Method of Determination | Source |
|---|---|---|---|
| Enthalpy of Dissociation (ΔHdiss) | 70.793 kJ·mol⁻¹ | Experimental (DSC) | ias.ac.inias.ac.in |
| Enthalpy of Dissociation (ΔHdiss) | 69.395 kJ·mol⁻¹ | Computational (DFT) | ias.ac.inias.ac.in |
Crystal Lattice Energy Estimation via Born-Fajans-Haber Cycle
The crystal lattice energy (U) of an ionic compound is a measure of the strength of the electrostatic forces between its constituent ions in the solid state. It is defined as the standard enthalpy change for the formation of one mole of the solid ionic crystal from its gaseous ions. For this compound (C₈H₁₉NH₃Cl), this process can be represented as:
C₈H₁₉NH₃⁺(g) + Cl⁻(g) → C₈H₁₉NH₃Cl(s)
Direct experimental measurement of lattice energy is not feasible; therefore, it is typically calculated indirectly using a thermochemical cycle known as the Born-Fajans-Haber cycle. This cycle is an application of Hess's Law, which states that the total enthalpy change for a chemical reaction is independent of the pathway taken. The cycle relates the lattice energy of a compound to its standard enthalpy of formation and other measurable thermodynamic quantities.
For an alkylamine hydrochloride like this compound, the cycle is constructed differently from that of a simple inorganic salt (like NaCl). Instead of dealing with the ionization energy of a metal and the sublimation of elements, the cycle involves the proton affinity of the amine and the enthalpies of formation of the gaseous amine and hydrogen chloride.
The key steps in a hypothetical Born-Fajans-Haber cycle for this compound would be:
Standard Enthalpy of Formation (ΔH_f°) : The formation of one mole of solid this compound from its constituent elements in their standard states.
Formation of Gaseous Reactants : The formation of gaseous octylamine (C₈H₁₉N) and gaseous hydrogen chloride (HCl) from their constituent elements.
Proton Transfer in the Gaseous State : The reaction between gaseous octylamine and gaseous hydrogen chloride to form gaseous octylammonium and chloride ions. The enthalpy change for this step is related to the proton affinity of octylamine.
Lattice Energy (U) : The formation of the solid crystal from the gaseous ions.
The algebraic sum of the enthalpy changes for each step in the cycle must equal zero, allowing for the calculation of the unknown lattice energy. However, a complete and experimentally validated Born-Fajans-Haber cycle for this compound cannot be constructed from publicly available data, primarily due to the absence of a published experimental value for its standard enthalpy of formation (ΔH_f°[C₈H₁₉NH₃Cl(s)]).
Illustrative Example: Tri-n-octylamine Hydrochloride
To illustrate the methodology, detailed research findings from a study on a related long-chain amine, tri-n-octylamine hydrochloride (TOAHCl), can be examined. In this study, the crystal lattice energy was evaluated using a Born-Fajans-Haber cycle, with some values aided by Density Functional Theory (DFT) calculations. The cycle allowed for the determination of the lattice energy by connecting the standard enthalpy of formation of the solid salt to the energies of the gaseous ions.
The modified Born-Haber cycle for an amine hydrochloride (Amine·HCl) involves the following relationship:
ΔH_f°(Amine·HCl, s) = ΔH_f°(Amine, g) + ΔH_f°(HCl, g) + ΔH_L
Where ΔH_L is the lattice enthalpy, which in this context represents the energy change for the reaction: Amine(g) + HCl(g) → Amine·HCl(s).
To find the crystal lattice energy (U), which involves the formation from gaseous ions (AmineH⁺ and Cl⁻), a further breakdown is needed:
ΔH_L = U + ΔH_acid-base
The term ΔH_acid-base corresponds to the gas-phase acid-base reaction: Amine(g) + HCl(g) → AmineH⁺(g) + Cl⁻(g). This can be calculated from the proton affinity (PA) of the amine and the dissociation enthalpy of HCl.
The table below presents the thermodynamic data used to calculate the crystal lattice energy for tri-n-octylamine hydrochloride.
| Thermodynamic Quantity | Symbol | Value (kJ/mol) | Description |
|---|---|---|---|
| Standard Enthalpy of Formation of TOA(g) | ΔH_f°(TOA, g) | -452.0 | Enthalpy change when 1 mole of gaseous tri-n-octylamine is formed from its elements. |
| Standard Enthalpy of Formation of HCl(g) | ΔH_f°(HCl, g) | -92.3 | Enthalpy change when 1 mole of gaseous hydrogen chloride is formed from its elements. |
| Standard Enthalpy of Formation of TOAHCl(s) | ΔH_f°(TOAHCl, s) | -624.0 | Enthalpy change when 1 mole of solid tri-n-octylamine hydrochloride is formed from its elements. |
| Enthalpy of Gas-Phase Protonation | ΔH_prot | -940.3 | Enthalpy change for the reaction: TOA(g) + H⁺(g) → TOAH⁺(g). Related to Proton Affinity. |
| Enthalpy of Formation of H⁺(g) | ΔH_f°(H⁺, g) | 1536.2 | Standard enthalpy of formation of a gaseous proton. |
| Enthalpy of Formation of Cl⁻(g) | ΔH_f°(Cl⁻, g) | -233.7 | Standard enthalpy of formation of a gaseous chloride ion. |
Using these values, the crystal lattice energy (U) was calculated to be -510.6 kJ/mol . This value represents the energy released when one mole of gaseous tri-n-octylammonium ions and one mole of gaseous chloride ions come together to form the solid crystal lattice. The magnitude of this value indicates a stable ionic lattice.
Interfacial Phenomena and Extraction Chemistry
Liquid-Liquid Extraction Mechanisms Using Alkylamines and Their Salts
The primary mechanism for the extraction of acids using octylamine (B49996) involves an acid-base reaction at the interface between the aqueous and organic phases. The protonated amine of octylamine hydrochloride can exchange its chloride ion for the anionic form of the acid to be extracted. Alternatively, the free amine form (octylamine) can be protonated by the acid, forming an octylammonium-acid ion pair that is soluble in the organic phase.
The stoichiometry of these amine-acid complexes can vary depending on the concentration of the acid and the amine, as well as the nature of the diluent. For carboxylic acids, the formation of 1:1 and 2:1 (acid:amine) complexes is commonly observed. The formation of these complexes is a result of hydrogen bonding and ion-pair interactions. For instance, in the extraction of monochloroacetic acid with tri-n-octylamine (a tertiary amine analogous to octylamine), evidence from IR spectroscopy has shown the existence of dimer formation in the organic phase, suggesting complex intermolecular interactions. scilit.com
The general representation of the extraction equilibrium can be described as:
For a monocarboxylic acid (HA):
n(RNH3+Cl-)org + m(A-)aq ⇌ (RNH3+)n(A-)m(Cl-)n-m,org + m(Cl-)aq
With the free amine (RNH2):
RNH2,org + HA,aq ⇌ RNH3+A-,org
The equilibrium of these reactions is significantly influenced by the pKa of the acid and the basicity of the amine.
The choice of the organic diluent is critical in solvent extraction processes using alkylamines. The diluent not only serves as a carrier for the extractant but also influences the solvation of the extracted complex, thereby affecting the extraction efficiency. Diluents can be broadly classified as inert or active.
Inert Diluents: Nonpolar solvents like kerosene (B1165875), hexane, and benzene (B151609) are considered inert. They provide a non-polar environment for the extracted complex. In such diluents, the extraction efficiency is primarily driven by the strength of the amine-acid interaction. For instance, in the extraction of hydrochloric acid with tri-n-dodecylamine and tri-n-octylamine, the extraction efficiency followed the order: Benzene > toluene (B28343) > kerosene + 10% octanol-1 ≈ xylene. nih.gov
Active Diluents: Polar solvents, such as long-chain alcohols (e.g., 1-octanol) and ketones, are active diluents. They can solvate the polar parts of the amine-acid complex through hydrogen bonding or dipole-dipole interactions, which can enhance the extraction efficiency. Studies on the extraction of acetic acid with tri-n-octylamine have shown that the extraction power of the amine-diluent mixture changes with the initial concentration of the amine in the organic phase, with the order of efficiency being propanol (B110389) > MIBK > toluene > cyclohexane (B81311) > hexane. cdc.gov
Modifiers are often added to the organic phase to improve the solubility of the amine-acid complex and to prevent the formation of a third phase. Long-chain alcohols are common modifiers. They can break up the aggregates of the amine-acid complexes, leading to improved phase behavior and higher extraction efficiency. For example, in the extraction of hydrochloric acid, the addition of 10% (v/v) of 1-octanol (B28484) to a kerosene diluent was found to prevent third phase formation. nih.gov
The impact of different diluents on the extraction of Co(II) with tri-n-octylamine from an acidic chloride medium is presented in the table below.
| Diluent | Dielectric Constant | Extraction Percentage of Co(II) (%) |
| Kerosene | ~1.8 | Maximum |
| Benzene | 2.28 | Lower |
| Toluene | 2.38 | Lower |
| Xylene | ~2.3-2.6 | Lower |
| Data sourced from a study on the efficiency of tri-n-octylamine for the liquid-liquid extraction of Co(II). nih.gov |
A significant challenge in solvent extraction using alkylamines is the formation of a third phase, an organic phase that is immiscible with both the aqueous phase and the primary organic diluent. This phenomenon typically occurs at high concentrations of the extracted species in the organic phase and can lead to operational problems in continuous extraction processes.
The formation of a third phase is attributed to the aggregation of the polar amine-acid or amine-metal complexes in the nonpolar organic diluent. When the concentration of these polar aggregates exceeds a certain limit, they separate from the bulk organic phase.
Several strategies can be employed to mitigate or prevent the formation of a third phase:
Addition of a Modifier: As mentioned previously, adding a modifier like a long-chain alcohol (e.g., 1-octanol or decanol) is a common and effective method. The modifier solvates the polar complexes, increasing their solubility in the organic phase and preventing their aggregation. nih.gov
Choice of Diluent: Using a more polar or aromatic diluent can increase the solubility of the extracted complexes and reduce the tendency for third-phase formation.
Temperature Control: In some systems, increasing the temperature can enhance the solubility of the complexes and prevent phase splitting.
Controlling the Loading of the Organic Phase: Operating below the critical concentration of the extracted species in the organic phase can prevent the system from reaching the conditions that favor third-phase formation.
Applications in Metal and Organic Acid Recovery
This compound and related long-chain amines are versatile extractants used in the recovery of a variety of valuable compounds from aqueous streams.
The recovery of carboxylic acids from fermentation broths and industrial wastewaters is a significant application of liquid-liquid extraction with alkylamines. The ability of octylamine to form strong ion-pair complexes with carboxylic acids allows for their efficient separation from the aqueous phase.
p-hydroxybenzoic acid: The reactive extraction of p-hydroxybenzoic acid has been studied using various amines. The efficiency of the extraction is influenced by the type of amine and the solvent used. tuiasi.ro
trichloroacetic acid: The extraction of strong acids like trichloroacetic acid is highly effective with amine-based extractants due to the favorable formation of stable ion pairs. researchgate.net
acetic acid: The extraction of acetic acid with tri-n-octylamine has been extensively studied. The presence of salts and other acids can influence the partitioning of acetic acid. researchgate.net The stoichiometry of the amine-acid complexes formed is dependent on the diluent used. cdc.gov
propionic acid: Reactive extraction using tri-n-octylamine has been shown to be a promising method for the recovery of propionic acid from fermentation broths. researchgate.net The extraction efficiency is influenced by the pH of the aqueous solution and the presence of salts. researchgate.net
The table below summarizes the extraction efficiency for various carboxylic acids using tri-n-octylamine (TOA) under different conditions.
| Carboxylic Acid | Extractant System | Key Findings |
| Succinic Acid | TOA in 1-octanol | Extraction is controlled by the interfacial chemical reaction. nih.gov |
| Acetic Acid | TOA in various diluents | Extraction efficiency is highly dependent on the polarity of the diluent. cdc.gov |
| Propionic Acid | TOA in 1-decanol (B1670082) and 2-octanol | A high degree of extraction (up to 92%) can be achieved. researchgate.net |
The recovery of precious metals such as gold, platinum, and palladium from acidic leach solutions is another important application for alkylamine extractants. In these systems, the metals typically exist as anionic chloro-complexes (e.g., AuCl₄⁻, PtCl₆²⁻) in hydrochloric acid media. This compound can extract these anionic metal complexes through an anion exchange mechanism, where the chloride ion of the extractant is exchanged for the anionic metal complex.
Studies have demonstrated the successful use of primary amines for the selective precipitation and separation of platinum group metals (PGMs). For instance, n-octylamine has been used to selectively precipitate Pt(IV) from 1.0 M HCl solutions containing Pd(II), Pt(IV), and Rh(III). mdpi.com The separation is achieved by controlling the HCl concentration and the alkyl chain length of the amine. The precipitates formed are ion-pair complexes composed of the metal chloro-complex anions and the ammonium (B1175870) cations of the amine. mdpi.com
The extraction of gold, palladium, and platinum from hydrochloric and hydrobromic acid solutions with tri-iso-octylamine has also been investigated, with methods devised for their separation and determination. nih.gov
Coupled Reaction-Extraction-Crystallization Processes
Coupled reaction-extraction-crystallization processes represent an innovative approach to carbon capture, utilization, and storage (CCUS) by integrating CO₂ mineralization with the recovery of valuable chemicals from industrial wastewater. In this context, octylamine and its derivatives, which form this compound in acidic chloride media, can play a role in systems designed to treat high-salinity wastewater containing metal chlorides like calcium chloride (CaCl₂) and magnesium chloride (MgCl₂).
The fundamental principle involves using an amine-based extraction system to manage the hydrochloric acid (HCl) produced during the mineralization of CO₂. When CO₂ is bubbled through a solution containing CaCl₂, the following reaction can occur to form calcium carbonate (CaCO₃), a stable mineral:
CO₂ + CaCl₂ + H₂O ⇌ CaCO₃(s) + 2HCl(aq)
The production of HCl lowers the pH, which can inhibit or even reverse the mineralization process. To drive the reaction forward, the HCl must be continuously removed. This is achieved by introducing an organic phase containing a long-chain amine, such as tri-n-octylamine (a related compound), which acts as an extractant. The amine reacts with the HCl, transferring it from the aqueous phase to the organic phase as an amine hydrochloride salt. researchgate.net This extraction step simultaneously facilitates the ongoing precipitation of CaCO₃ and recovers the chloride ions in the organic phase. researchgate.net
This integrated process provides a dual benefit: it permanently sequesters CO₂ as a solid carbonate and treats saline wastewater by removing chloride ions. researchgate.net The amine extractant can then be regenerated, and the captured HCl can be recovered, creating a closed-loop, low-energy system for waste valorization and carbon capture. researchgate.net
Table 1: Research Findings on Chloride Recovery and CO₂ Mineralization
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Extractant System | Tri-n-octylamine (TOA) in isooctanol | 91.04% chloride transfer to the organic phase | researchgate.net |
| Process | Reaction-extraction-crystallization | Concurrent formation of calcium carbonate | researchgate.net |
| Stoichiometry | TOA to HCl ratio | 1:1 | researchgate.net |
Octylamine and other long-chain amines are effective extractants for removing hydrochloric acid from aqueous solutions, a process crucial in various industrial applications such as steel pickling, hydrometallurgy, and chemical manufacturing. bme.hu The mechanism relies on a liquid-liquid extraction process where the amine, dissolved in an immiscible organic solvent like kerosene, reacts with the HCl in the aqueous phase. bme.hubme.hu
The basic nitrogen atom of the octylamine molecule is protonated by the acid, forming octylammonium chloride (this compound), which is soluble in the organic phase. The reaction is as follows:
R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₃NH⁺Cl⁻(org)
Studies using tri-n-octylamine (TOA) have demonstrated a high affinity for HCl. bme.hubme.hu The efficiency of this extraction is influenced by several factors, including the concentration of the amine, the organic-to-aqueous phase ratio (O/A ratio), temperature, and the type of diluent used. bme.hu Increasing the amine concentration and the O/A ratio generally leads to a higher yield of HCl extraction. bme.hu
Once the organic phase is loaded with HCl, the acid can be recovered, and the extractant regenerated through a stripping process. This typically involves washing the loaded organic phase with water at an elevated temperature. bme.hubme.hu The higher temperature shifts the equilibrium of the extraction reaction in reverse, releasing the HCl into the water and regenerating the free amine in the organic phase, which can then be recycled. Research has shown that more than 95% of HCl can be recovered from a loaded amine phase in a multi-stage stripping process. bme.hu
Table 2: Effect of Operating Conditions on HCl Extraction by Amines
| Parameter | Condition Variation | Impact on Extraction Yield | Reference |
|---|---|---|---|
| Amine Concentration | Increase from 0.1 M to 0.5 M | Positive increase | bme.hu |
| O/A Phase Ratio | Increase from 0.5 to 1.5 | Positive increase (up to 98% yield) | bme.hu |
| Temperature | Increase from 20°C to 60°C | Small negative effect | bme.hu |
Corrosion Inhibition Mechanisms
This compound, as part of the broader family of amine-based corrosion inhibitors, protects metallic surfaces, particularly steel in acidic environments, by adsorbing onto the metal and forming a protective barrier. emerald.com This barrier isolates the metal from the corrosive medium, hindering the electrochemical reactions that cause corrosion. The effectiveness of the inhibition is determined by the nature of the adsorption process. emerald.com
Adsorption Mechanisms (Physisorption vs. Chemisorption)
The protective layer formed by this compound on a metal surface can be attributed to two primary types of adsorption: physisorption and chemisorption.
Physisorption (Physical Adsorption): This process involves electrostatic forces of attraction between the charged inhibitor molecules and the charged metal surface. In an acidic solution like HCl, the metal surface often carries a net positive charge, and chloride ions from the acid adsorb onto it, creating a negatively charged surface. The octylamine molecule, being protonated in the acid, exists as the positively charged octylammonium cation (C₈H₁₇NH₃⁺). Physisorption occurs through the electrostatic attraction between these cations and the negatively charged metal surface. mdpi.commdpi.com This type of adsorption is generally weaker and can be reversible.
Chemisorption (Chemical Adsorption): This mechanism involves the formation of stronger coordination or covalent bonds between the inhibitor molecule and the metal surface. It occurs through charge sharing or charge transfer from the inhibitor to the metal. The nitrogen atom in the octylamine molecule has a lone pair of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a stable coordinate bond. mdpi.commdpi.com This direct chemical bonding results in a more robust and stable protective film compared to physisorption.
In practice, the adsorption of amine inhibitors is often a complex process that involves a combination of both physisorption and chemisorption. mdpi.com
Role of Electrostatic Interaction and Coordination Bonds
The dual functionality of the octylamine molecule under acidic conditions dictates its inhibitive action through both electrostatic interactions and the formation of coordination bonds.
Electrostatic Interaction: As described under physisorption, the primary electrostatic interaction is the attraction between the protonated octylammonium ion (R-NH₃⁺) and the metal surface, which is made negative by the pre-adsorption of chloride ions (Cl⁻). mdpi.commdpi.com This interaction creates an initial layer of inhibitor on the surface, providing a foundational level of protection by physically blocking active corrosion sites.
Coordination Bonds: Chemisorption is facilitated by the formation of coordination bonds. The nitrogen atom of the amine group is an electron-rich center. emerald.commdpi.com It can act as a Lewis base, donating its lone pair of electrons to the vacant, low-energy d-orbitals of the iron atoms on the metal surface, which act as Lewis acids. mdpi.com This donor-acceptor interaction results in a strong, chemically bonded layer that is highly effective at preventing the dissolution of the metal. The long octyl (C₈H₁₇) hydrocarbon chain enhances this effect by creating a hydrophobic, water-repelling layer that further impedes the access of corrosive species to the metal surface.
Advanced Materials Science and Supramolecular Assemblies
Self-Assembly Behaviors of Amphiphilic Octylamine (B49996) Derivatives
The dual hydrophobic-hydrophilic character of octylamine derivatives is the primary driver of their self-assembly in various systems. By spontaneously organizing to minimize unfavorable interactions between their hydrophobic tails and polar environments, these molecules can form complex and functional architectures.
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on the surface of a substrate. A molecule capable of forming a SAM typically consists of an anchor group that binds to the substrate, a linker or alkyl chain, and a terminal group that defines the surface properties of the monolayer. While specific studies detailing the formation of SAMs using octylamine hydrochloride are not extensively covered in the available research, the principle can be understood from studies on alkyl chains with amine terminal groups.
In such systems, the amine functions as the terminal group, which can impart specific characteristics like wettability and charge to the surface. For instance, SAMs with amine (NH₂) terminal groups are known to create moderately wettable surfaces. The formation process involves the adsorption of the anchor group onto the substrate, followed by the slow organization of the alkyl chains into a densely packed, ordered array. This technology is versatile and has been explored for applications ranging from studying cell adhesion to preventing the formation of bacterial biofilms.
In aqueous solutions, amphiphilic molecules like octylamine derivatives can spontaneously assemble into larger aggregates such as micelles and vesicles to sequester their hydrophobic tails from water. This behavior is observed when octylamine is incorporated into larger polymeric structures or used as an additive in surfactant systems.
Research has shown that n-octylamine can act as an efficient inducer for the transition of micelles into vesicles in catanionic surfactant systems. The addition of a small amount of n-octylamine can trigger this structural transformation, allowing for the controlled formation of vesicles, which are enclosed bilayer structures with an aqueous core.
Furthermore, when octylamine is chemically grafted onto hydrophilic polymers like alginate, the resulting amphiphilic derivative can self-assemble into stable micelles in solution. These micelles form above a specific concentration known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC). The formation of these micellar structures is driven by the intermolecular hydrophobic associations of the octyl chains, which create a hydrophobic microdomain in the core of the micelle.
| Octylamine Derivative | Polymer Backbone | Modification Method | Critical Concentration | Resulting Aggregate |
|---|---|---|---|---|
| RAOA | Alginate | Oxidation-Reductive Amination | 0.43 g/L | Self-assembled micelle |
| Ugi-OSAOcT | Alginate | Ugi Reaction | 0.085–0.30 mg/mL | Stable micelle |
Data sourced from references.
The introduction of octylamine into hydrophilic polymer backbones is a key strategy for creating amphiphilic polymers with tunable properties. Alginate, a natural polysaccharide composed of carboxyl and hydroxyl groups, is predominantly hydrophilic. By chemically grafting hydrophobic octylamine side groups onto the alginate backbone, the polymer is transformed into an amphiphilic moiety capable of self-assembly.
Several chemical methods are employed for this modification, including oxidation-reductive amination and the Ugi multicomponent reaction. The successful grafting of the octyl group onto the alginate chain introduces hydrophobic side chains that have a strong tendency to avoid direct contact with water. This leads to intermolecular hydrophobic associations, where the octyl chains from different polymer strands cluster together, driving the self-assembly of the polymer into organized structures like micelles or contributing to the stabilization of emulsions. This modification enhances the polymer's molecular flexibility and imparts new functionalities, making it useful as an emulsifier and for various material applications.
Functional Material Development
The self-assembly properties of octylamine derivatives are harnessed to develop functional materials with advanced capabilities, including self-healing coatings and enhanced nanomaterials.
Pickering emulsions are dispersions of two immiscible liquids, such as oil and water, that are stabilized by solid particles adsorbed at the liquid-liquid interface rather than by traditional surfactants. The stability and properties of these emulsions are highly dependent on the surface characteristics of the stabilizing particles.
In this context, octylamine has been used to modify the surface of cellulose (B213188) nanocrystals (CNCs). While CNCs are inherently hydrophilic, grafting octylamine onto their surface introduces hydrophobic moieties, increasing their amphiphilicity. These octylamine-modified CNCs (oCNCs) are more effective at stabilizing oil-in-water Pickering emulsions compared to their unmodified counterparts. The enhanced hydrophobicity of oCNCs leads to the formation of smaller, more stable oil droplets.
This technology has been applied to create self-healing composite coatings. Linseed oil, encapsulated within the oCNC-stabilized droplets, is dispersed within a water-based varnish. When the coating is scratched, the droplets rupture, releasing the linseed oil. The oil then reacts with oxygen in the air to polymerize and heal the scratch, demonstrating a practical application of these structured emulsions.
| Stabilizer | Key Property | Observation |
|---|---|---|
| Sulfated CNCs (sCNCs) | Emulsion Stability | Unable to completely stabilize linseed oil at low concentrations. |
| Octylamine-modified CNCs (oCNCs) | Emulsion Stability | Provided stable emulsions with no unemulsified oil at the same concentrations. |
| Octylamine-modified CNCs (oCNCs) | Droplet Size | Oil droplets were smaller than those in sCNC-stabilized emulsions. |
| Octylamine-modified CNCs (oCNCs) | Creaming Resistance | Exhibited stronger resistance to the creaming of oil droplets. |
Data sourced from references.
Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties that make them valuable in bioimaging and optoelectronics. However, QDs are typically synthesized in nonpolar solvents using hydrophobic capping ligands, such as octylamine, which makes them insoluble in water. For many applications, particularly in biology, rendering them water-soluble is essential.
Two primary strategies exist to impart water solubility: ligand exchange, where the hydrophobic ligands are replaced with hydrophilic ones, or encapsulation of the QD within an amphiphilic polymer coating. The polymer coating approach offers robust stability. In this method, an amphiphilic polymer wraps around the QD. The polymer's hydrophobic segments interact with the native hydrophobic ligands (like octylamine) on the QD surface, while its hydrophilic segments face the exterior, allowing the entire assembly to be dispersed in water. Although octylamine itself is a hydrophobic ligand used during synthesis, the subsequent polymer coating process is what confers the desired water solubility and stability for use in aqueous environments.
Barocaloric Effect in Alkylamine Hydrochlorides
This compound has been identified as a significant material for solid-state refrigeration due to its prominent barocaloric effect (BCE), where thermal changes are induced by the application and removal of hydrostatic pressure.
Colossal Barocaloric Performance and Wide Working-Temperature Spans
The layered compound this compound (C8H17NH3Cl) demonstrates a colossal barocaloric effect and is noted as a promising material for refrigeration near room temperature rsc.org. Unlike many materials that rely on a single phase transition and thus have a narrow operating temperature range, this compound undergoes a series of phase transitions. This sequence of transitions results in a broad working-temperature span (ΔT) of approximately 65 K under a pressure of 100 MPa rsc.org.
The material exhibits a maximum isothermal entropy change (ΔS_iso) of 119 J kg⁻¹ K⁻¹ under an applied pressure of 100 MPa. Furthermore, it maintains a constant isothermal entropy change of 50 J kg⁻¹ K⁻¹ over a temperature span of 25 K under the same pressure. This performance leads to a significant refrigerant capacity of 3101 J kg⁻¹ rsc.org. For its low-temperature transition, an estimated adiabatic temperature change of about 24 K and a refrigerant capacity of 179 J kg⁻¹ are achieved with a pressure change of 100 MPa researchgate.net.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Max. Isothermal Entropy Change (ΔS_iso) | 119 J kg⁻¹ K⁻¹ | 100 MPa | rsc.org |
| Working-Temperature Span (ΔT) | ~65 K | 100 MPa | rsc.org |
| Constant ΔS_iso over ΔT | 50 J kg⁻¹ K⁻¹ over 25 K | 100 MPa | rsc.org |
| Refrigerant Capacity | 3101 J kg⁻¹ | - | rsc.org |
| Est. Adiabatic Temperature Change (ΔT_ad) | ~24 K | 100 MPa (low-temp transition) | researchgate.net |
Phase Transitions and Reversibility under Hydrostatic Pressure
The notable barocaloric performance of this compound is rooted in a sequence of reversible phase transitions that occur near room temperature. The material transitions from an initial triclinic phase to a final tetragonal phase upon heating rsc.org. This process is highly sensitive to hydrostatic pressure, a key characteristic for efficient barocaloric cooling researchgate.net.
A critical factor for practical application in cooling cycles is the reversibility of the phase transition, which is often hindered by large hysteresis (the difference in transition temperature upon heating and cooling). This compound is characterized by a small thermal hysteresis of about 6 K for its low-temperature transition, which contributes to its high reversibility researchgate.net. This combination of high pressure sensitivity and minimal hysteresis allows for the achievement of colossal reversible entropy changes at low pressures researchgate.net. The transitions are fully reversible, though they may exhibit some hysteresis researchgate.net.
Microscopic Mechanisms of Entropy and Adiabatic Temperature Changes
The microscopic origin of the colossal barocaloric effect in this compound lies in the significant entropy changes associated with its structural phase transitions. Raman analysis indicates that the primary mechanism is the molecular conformation disorder of the organic chains that is induced by the sequence of phase transitions rsc.org.
In the lower temperature, more ordered state, the organic (octylamine) chains are in a rigid conformation. As the material undergoes phase transitions with changes in temperature or pressure, these chains transform to a disordered, more flexible state iphy.ac.cn. This strong disordering of the organic chains leads to a massive change in conformational entropy, which is the principal contributor to the colossal isothermal entropy and adiabatic temperature changes observed rsc.orgresearchgate.netiphy.ac.cn. The process is also influenced by the behavior of hydrogen bonds within the crystal structure researchgate.net. This mechanism, leveraging large volume and conformational entropy changes from order-disorder transitions, is a key strategy in designing advanced barocaloric materials researchgate.net.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Methods in Mechanistic Analysis
Quantum chemical methods are instrumental in elucidating the electronic structure and energetic landscapes of molecules. These calculations can predict various molecular properties and map out the pathways of chemical transformations.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. While specific DFT studies focusing exclusively on the structural parameters and solvation free energy of octylamine (B49996) hydrochloride are not prevalent in the reviewed literature, the application of this method to closely related systems, such as tri-n-octylamine hydrochloride (TOAHCl), demonstrates its utility.
In a study on the thermal dissociation of TOAHCl, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to investigate the reaction's thermodynamic properties. The calculated enthalpy of dissociation was found to be 69.395 kJ mol⁻¹, which showed strong agreement with the experimentally measured value of 70.793 kJ mol⁻¹ obtained via Differential Scanning Calorimetry (DSC). This highlights the capability of DFT to provide reliable energetic data for amine hydrochloride systems.
Furthermore, the study utilized DFT to simulate the infrared (IR) spectra of the dissociation products. The strong correlation between the computationally predicted spectrum for tri-n-octylamine and the experimental Fourier-transform infrared (FTIR) spectrum confirmed that the dissociation pathway leads to the formation of the free amine and hydrogen chloride. Such calculations are crucial for interpreting experimental spectroscopic data and confirming reaction products.
A review of the scientific literature did not yield specific studies employing Ab Initio Molecular Dynamics (AIMD) simulations with explicit solvents for the analysis of Octylamine Hydrochloride. AIMD, which calculates interatomic forces from first principles during a simulation, is a computationally intensive method often used to study reaction dynamics and solvent effects in complex systems dntb.gov.uadtu.dknih.gov. Its application could provide significant insights into the dynamic behavior and solvation structure of the octylammonium cation and chloride anion in aqueous environments.
The Nudged Elastic Band (NEB) method is a powerful technique for identifying the minimum energy path (MEP) and locating the transition state (TS) between a known reactant and product vasp.atscm.comgithub.io. While direct application of the NEB method to this compound was not found, its use has been demonstrated for the related compound, tri-n-octylamine hydrochloride (TOAHCl).
In the investigation of TOAHCl thermal dissociation, a climbed-image nudged elastic band (CI-NEB) calculation was used to determine the transition state structure for the cleavage of the N-H bond. This method involves creating a series of intermediate structures (images) between the reactant and product and optimizing them to find the lowest energy path. The CI-NEB variant further refines the highest-energy image to precisely locate the saddle point corresponding to the transition state. This application showcases how the NEB method can be effectively used to elucidate reaction mechanisms and calculate activation energy barriers for amine salts.
Molecular Dynamics Simulations
Detailed research findings from molecular dynamics (MD) simulations focusing specifically on this compound were not identified in the reviewed literature. MD simulations are a valuable tool for studying the dynamic behavior of molecules, including processes like self-assembly and aggregation in solution nih.govnih.govchemrxiv.org. Such simulations could be applied to this compound to investigate its behavior in aqueous solutions, its interaction with interfaces, and the formation of aggregates or micelles.
Prediction of Chemical Reactivity and Intermolecular Interactions
Computational descriptors are numerical values that characterize the properties of a molecule. They are widely used to predict the physicochemical properties, reactivity, and intermolecular interactions of compounds.
For this compound, key computational descriptors have been calculated and are available through public databases. These descriptors help in predicting its behavior in various chemical and biological systems. The topological polar surface area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and is a good predictor of properties like membrane permeability. The logarithm of the partition coefficient (LogP) quantifies the lipophilicity of a molecule, indicating its preference for a nonpolar versus a polar solvent. The number of hydrogen bond donors and acceptors is crucial for understanding intermolecular interactions, particularly in aqueous systems nih.govresearchgate.net.
The computed descriptors for the parent compound, octylamine, which forms the cation of this compound, are summarized below.
These values suggest that while the octyl chain provides significant lipophilic character (indicated by the positive LogP value), the amine group contributes polarity and hydrogen bonding capability.
Modeling Adsorption Mechanisms (Physisorption vs. Chemisorption) on Surfaces
Computational chemistry and theoretical modeling provide powerful tools to elucidate the adsorption mechanism of this compound on various surfaces at an atomic and electronic level. In aqueous and particularly acidic environments, such as those found in industrial applications like acid pickling or oil and gas pipelines, this compound exists as the protonated octylammonium cation (CH₃(CH₂)₇NH₃⁺) and chloride anions (Cl⁻). The interaction of these ions with a metal surface, typically iron or steel in corrosion contexts, is a complex process that can be broadly categorized into two primary mechanisms: physisorption and chemisorption. Distinguishing between these mechanisms is crucial for understanding the stability and effectiveness of the protective film formed by the inhibitor.
Theoretical models, primarily based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to investigate these interactions. DFT calculations can determine the electronic structure, charge distribution, and energetic favorability of different adsorption configurations. MD simulations, on the other hand, provide insights into the dynamic behavior and orientation of a large number of inhibitor molecules on the surface over time, offering a broader view of the formation of the protective layer.
Physisorption: This mechanism is characterized by weak, long-range electrostatic interactions. In the case of octylammonium cations, physisorption typically involves:
Electrostatic Attraction: In acidic solutions containing chloride ions, the metal surface often acquires a negative charge due to the specific adsorption of Cl⁻ anions. The positively charged octylammonium cations are then attracted to this negatively charged surface through coulombic forces.
Physisorption is generally associated with lower adsorption energies, typically in the range of -20 to -40 kJ/mol. The integrity of the molecule is preserved, and the interaction does not involve the formation of new chemical bonds.
Chemisorption: This process involves stronger, short-range interactions where electron sharing or transfer occurs between the inhibitor molecule and the metal surface, leading to the formation of a coordinate covalent bond. For octylamine, chemisorption would involve:
Donor-Acceptor Interaction: The neutral octylamine molecule (after deprotonation of the cation or in less acidic conditions) can act as a Lewis base. The lone pair of electrons on the nitrogen atom can be donated to the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate bond.
Retro-donation: In some cases, electrons from the filled d-orbitals of the iron atom can be back-donated to the anti-bonding orbitals of the inhibitor molecule, further strengthening the bond.
Chemisorption is characterized by significantly higher adsorption energies, typically greater than -80 kJ/mol, and often results in measurable changes in bond lengths and angles within the adsorbed molecule.
Computational studies differentiate between these two mechanisms by calculating the adsorption energy (E_ads), which is defined as:
E_ads = E_total - (E_surface + E_inhibitor)
Where E_total is the total energy of the optimized system with the inhibitor adsorbed on the surface, E_surface is the energy of the bare metal surface, and E_inhibitor is the energy of the isolated inhibitor molecule. A more negative E_ads value indicates a stronger and more spontaneous adsorption process.
Detailed Research Findings
DFT calculations on analogous systems reveal that the adsorption process is often a combination of both physisorption and chemisorption. The magnitude of the calculated standard free energy of adsorption (ΔG°_ads) is a key indicator:
Values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption.
Values around -40 kJ/mol or more negative suggest chemisorption.
Intermediate values often point to a mixed adsorption mechanism.
The following interactive table presents typical theoretical data derived from DFT and MD simulations for the adsorption of a generic long-chain alkylammonium inhibitor, representative of octylammonium, on an Fe(110) surface in an acidic medium.
| Parameter | Physisorption Model (Octylammonium Cation) | Chemisorption Model (Neutral Octylamine) | Notes |
|---|---|---|---|
| Adsorption Energy (E_ads) (kJ/mol) | -35.8 | -95.2 | More negative values indicate stronger adsorption. |
| Binding Energy (E_bind) (kJ/mol) | -38.5 | -101.7 | Includes corrections for basis set superposition error. |
| Equilibrium Distance (N to Surface) (Å) | 3.5 - 4.0 | 2.0 - 2.5 | Shorter distance in chemisorption indicates bond formation. |
| Charge Transfer (e⁻ from Inhibitor to Surface) | ~0.05 - 0.1 | ~0.3 - 0.5 | Significant charge transfer is a hallmark of chemisorption. |
| Molecular Orientation | Generally parallel to the surface | Tilted, with N atom oriented towards the surface | Orientation is optimized to facilitate donor-acceptor interaction. |
Biochemical Interaction Mechanisms
Cell Membrane Interaction Mechanisms of Lipophilic Amines
Lipophilic amines, such as octylamine (B49996), exhibit a characteristic interaction with cell membranes driven by their physicochemical properties. As cationic amphiphilic molecules, their engagement with the lipid bilayer is a multi-step process involving both electrostatic attraction and hydrophobic interactions. The positively charged amine group of octylamine hydrochloride is initially attracted to the negatively charged components of the cell membrane, such as the phosphate (B84403) groups of phospholipids.
Following this initial electrostatic interaction, the lipophilic octyl chain can penetrate and embed within the hydrophobic core of the lipid bilayer. This insertion can lead to a disruption of the ordered structure of the membrane lipids, affecting the membrane's fluidity and integrity. Studies on similar compounds have shown that the extent of this disruption is dependent on the concentration of the lipophilic amine and the specific lipid composition of the membrane. The presence of these molecules within the bilayer can alter its physical properties, such as thickness and curvature, which may in turn impact the function of integral membrane proteins.
The ability of lipophilic amines to diffuse across cell membranes is also a key aspect of their interaction. In their neutral, unprotonated form, these molecules can more readily traverse the hydrophobic barrier of the lipid bilayer. Once inside the cell, they can re-protonate, particularly in acidic intracellular compartments like lysosomes, leading to their accumulation, a phenomenon known as lysosomal trapping. nih.gov
The interaction of lipophilic amines with cell membranes can be summarized by the following key mechanisms:
| Interaction Mechanism | Description | Consequence |
| Electrostatic Attraction | The positively charged amine group interacts with the negatively charged head groups of membrane phospholipids. | Initial binding to the membrane surface. |
| Hydrophobic Insertion | The lipophilic alkyl chain partitions into the hydrophobic core of the lipid bilayer. | Disruption of lipid packing and alteration of membrane fluidity. nih.gov |
| Passive Diffusion | The neutral form of the amine can cross the lipid bilayer. | Intracellular accumulation. |
| Lysosomal Trapping | Protonation and accumulation within the acidic environment of lysosomes. nih.gov | High intracellular concentrations, potentially leading to phospholipidosis. nih.gov |
Enzyme Inhibition Mechanisms
Octylamine, as a representative lipophilic amine, has been shown to inhibit the activity of certain enzymes. The mechanism of inhibition is often related to the molecule's ability to interact with the enzyme's active site or allosteric sites, driven by both its hydrophobic and charged characteristics.
A notable example of enzyme inhibition by lipophilic amines is their effect on N-acylethanolamine-hydrolyzing acid amidase (NAAA). Research has demonstrated that various long-chain lipophilic amines can act as potent inhibitors of this enzyme. nih.gov The inhibitory activity is influenced by the length of the alkyl chain, suggesting that hydrophobic interactions play a crucial role in binding to the enzyme. For instance, pentadecylamine (B1195383) has been identified as a potent NAAA inhibitor. nih.gov
The general mechanisms by which a lipophilic amine like octylamine could inhibit enzyme activity include:
Competitive Inhibition: The inhibitor, having a similar structure to the substrate, competes for binding to the active site of the enzyme.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
The specific type of inhibition exerted by this compound would depend on the particular enzyme and its structural characteristics.
| Enzyme Target Example | Inhibitory Lipophilic Amine | Observed Effect | Reference |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Pentadecylamine | Potent inhibition (IC50 = 5.7 μM) | nih.gov |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Tridecyl 2-aminoacetate | Potent inhibition (IC50 = 11.8 μM) | nih.gov |
Functionalization of Amphipols with Octylamine for Membrane Protein Studies
One of the significant applications of octylamine in biochemistry is its use in the synthesis of amphipols (APols), which are amphipathic polymers designed to stabilize membrane proteins in aqueous solutions. The most extensively studied amphipol, A8-35, is synthesized by grafting octylamine and isopropylamine (B41738) onto a polyacrylic acid backbone. nih.gov
This functionalization with octylamine provides the necessary hydrophobicity to the polymer, allowing it to wrap around the transmembrane domain of a membrane protein, effectively replacing the native lipid bilayer or the detergents used for extraction. This creates a soluble and stable protein-amphipol complex. creative-biolabs.comnih.gov
The use of octylamine-functionalized amphipols offers several advantages for the study of membrane proteins:
Enhanced Stability: Membrane proteins are generally more stable in amphipols compared to detergent micelles, which can often lead to denaturation over time. nih.gov
Maintained Functionality: In many cases, membrane proteins trapped in amphipols retain their native conformation and biological activity, allowing for functional assays. creative-biolabs.com
Suitability for Structural Studies: Amphipol-stabilized membrane proteins are amenable to various structural biology techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-electron microscopy (cryo-EM). researchgate.net The use of deuterated octylamine in the synthesis of amphipols can be particularly advantageous for NMR studies. nih.gov
Versatility: Amphipols can be further functionalized with labels, tags, or other chemical groups, providing a versatile platform for a wide range of biochemical and biophysical experiments. nih.gov
The composition of the widely used A8-35 amphipol is detailed below:
| Component | Function in Amphipol Structure |
| Polyacrylic Acid Backbone | Provides the hydrophilic character and the polymer scaffold. |
| Octylamine Grafts | Confer hydrophobicity, enabling interaction with the transmembrane region of membrane proteins. nih.gov |
| Isopropylamine Grafts | Block a portion of the remaining carboxylates to modulate the charge density of the polymer. nih.gov |
Environmental Fate and Remediation Research
Environmental Distribution Pathways (based on Tri-n-octylamine studies)
The distribution of a chemical in the environment is governed by its physical and chemical properties. For long-chain amines like octylamine (B49996), insights can be drawn from studies on similar compounds such as Tri-n-octylamine.
In terrestrial environments, the mobility of a chemical in soil is a key factor in its potential to contaminate groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil particles. A high Koc value indicates that the chemical is likely to be immobile in soil. Tri-n-octylamine has an estimated Koc value of 22,600, suggesting it is expected to be immobile in soil ymparisto.fi. This strong adsorption to soil particles limits its potential for leaching into groundwater.
Volatilization from soil surfaces can be another important distribution pathway. While Tri-n-octylamine has a Henry's Law constant that suggests volatilization from moist soil may occur, this process is likely to be significantly reduced by its strong adsorption to soil. ymparisto.fi For dry soil, volatilization is not expected to be a significant fate process due to its low vapor pressure. ymparisto.fi
Table 1: Soil Mobility Data for Tri-n-octylamine
| Parameter | Value | Implication |
|---|---|---|
| Koc | 22,600 (estimated) | Immobile in soil |
| Henry's Law Constant | 1.4 x 10⁻² atm-m³/mol (estimated) | Volatilization from moist soil is possible but attenuated by adsorption |
| Vapor Pressure | 5.5 x 10⁻⁵ mm Hg (estimated) | Not expected to volatilize from dry soil |
In aquatic environments, Tri-n-octylamine is classified as very toxic to aquatic life with long-lasting effects researchgate.netchemicalbook.comcore.ac.uk. Its low water solubility and high Koc value indicate a strong tendency to adsorb to suspended solids and sediment. This partitioning behavior significantly influences its bioavailability and persistence in the water column.
The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. Studies on Tri-n-octylamine have reported BCF values in Cyprinus carpio (carp) ranging from 23 to 143 over an 8-week period. ymparisto.fi These values suggest a low to high potential for bioconcentration, depending on the concentration in the water. ymparisto.fi
Volatilization can also occur from water surfaces. The estimated volatilization half-life from a model lake is 7 days; however, when adsorption to sediment is considered in a model pond, the half-life increases significantly to 63 years. ymparisto.fi
Degradation Processes
The persistence of a chemical in the environment is determined by the rate of its degradation through biological and non-biological processes.
There is conflicting information regarding the biodegradability of octylamines. A safety data sheet for octylamine indicates that it is readily biodegradable, with a 97% degradation observed. However, a study on Tri-n-octylamine reported 0% biodegradation over a 14-day period in the Japanese MITI test. ymparisto.fi This discrepancy may be due to the differences in the specific compounds tested (primary vs. tertiary amine) and the test conditions. Further research is needed to fully understand the biodegradation potential of Octylamine Hydrochloride under various environmental conditions.
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. For this compound, a primary dissociation pathway is the direct cleavage of the nitrogen-hydrogen (N-H) bond. This process results in the formation of octylamine and hydrogen chloride. This reaction is reported to be essentially barrierless, with a calculated reaction enthalpy of 69.395 kJ/mol, which primarily represents the energy needed to overcome the ionic attraction between the octylammonium cation and the chloride anion.
Further research into the rates of hydrolysis and photolysis under different environmental pH and light conditions would provide a more complete picture of the abiotic degradation of this compound.
Application in Environmental Remediation (e.g., Dye Removal by Liquid Membrane Systems)
Octylamine and its derivatives have shown potential in environmental remediation applications, particularly in the removal of pollutants from wastewater. One promising technology is the use of liquid membrane systems for the extraction of dyes.
In a study on the removal of Methylene (B1212753) Blue, a cationic dye, from synthetic wastewater, a bulk liquid membrane system using Tri-n-octylamine (TOA) as a carrier demonstrated high efficiency. The study systematically investigated the effects of various parameters to determine the optimal conditions for dye removal.
The research found that the removal efficiency of Methylene Blue was 92% under the following optimal conditions: a feed phase pH of 11, a stripping phase pH of 5, an initial Methylene Blue concentration of 20 ppm, a Tri-n-octylamine carrier concentration of 7% (v/v) in soybean oil, and a stirring speed of 250 rpm.
Table 2: Optimal Conditions for Methylene Blue Removal Using a Tri-n-octylamine Liquid Membrane
| Parameter | Optimal Value |
|---|---|
| Feed Phase pH | 11 |
| Stripping Phase pH | 5 |
| Initial Dye Concentration | 20 ppm |
| Carrier (TOA) Concentration | 7% (v/v) in soybean oil |
| Stirring Speed | 250 rpm |
| Removal Efficiency | 92% |
This application highlights the potential of octylamine derivatives in treating industrial effluents containing dyes, offering a high-efficiency separation and recovery method.
Advanced Analytical Methodologies for Academic Research
Thermal Analysis Techniques
Thermal analysis is crucial for understanding the physicochemical properties of materials as a function of temperature. nih.govnetzsch.com For octylamine (B49996) hydrochloride, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into its thermal stability and phase transitions. nih.govresearchgate.net
TGA measures the mass of a sample over time as the temperature changes. This technique is instrumental in determining the thermal stability and decomposition profile of octylamine hydrochloride. Studies on analogous amine hydrochlorides show that thermal decomposition can occur in multiple stages, often involving the release of hydrogen chloride and the subsequent degradation of the organic amine. mdpi.com
DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov This method is effective for identifying phase transitions such as melting and crystallization. For amine hydrochlorides, DSC curves can reveal endothermic peaks corresponding to melting, which may be followed by decomposition at higher temperatures. tainstruments.com The precise melting point and enthalpy of fusion are key characteristics determined by DSC, providing data on the purity and crystalline structure of the compound. nih.gov
Spectroscopic Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure and identifying the functional groups within a compound. For this compound, various spectroscopic methods are employed.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation. In this compound, characteristic peaks are observed for the N-H stretching of the ammonium (B1175870) group (NH3+), typically appearing as a broad band in the 3000-3200 cm⁻¹ region. nih.govresearchgate.net The C-H stretching vibrations of the octyl chain are visible in the 2850-2960 cm⁻¹ range. researchgate.net The N-H bending vibrations are also key identifiers. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the protons on the carbon adjacent to the nitrogen atom, which are deshielded and appear at a lower field (higher ppm value) compared to other methylene (B1212753) groups in the alkyl chain. The terminal methyl group (CH₃) protons appear at the highest field (lowest ppm value). researchgate.netnih.gov
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atom bonded to the nitrogen (C1) is the most deshielded. The chemical shifts of the other carbon atoms in the octyl chain can be assigned based on their distance from the electron-withdrawing ammonium group. nih.govchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would typically show the molecular ion of the parent amine (octylamine) after the loss of HCl. nih.govguidechem.comchemicalbook.com
Below is a table summarizing typical spectroscopic data for octylamine.
| Technique | Vibration/Chemical Shift | Typical Range/Value |
| FTIR | N-H Stretch (Ammonium) | 3000-3200 cm⁻¹ |
| C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ | |
| ¹H NMR | -CH₂-NH₃⁺ | ~3.0 ppm |
| -(CH₂)₆- | ~1.3 ppm | |
| -CH₃ | ~0.9 ppm | |
| ¹³C NMR | C1 (-CH₂-NH₃⁺) | ~40-45 ppm |
| C2-C7 | ~22-32 ppm | |
| C8 (-CH₃) | ~14 ppm |
Electrochemical Methods in Corrosion Studies
Aliphatic amines and their salts, including this compound, are recognized as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. emerald.com Their efficacy is primarily due to the adsorption of the amine molecules onto the metal surface, forming a protective barrier. imist.ma Electrochemical techniques are pivotal in quantifying the inhibition efficiency and understanding the mechanism of protection. mdpi.com
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization studies involve scanning the potential of a metal electrode and measuring the resulting current. The data is typically presented as a Tafel plot. From these plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor. The presence of this compound in an acidic solution generally leads to a decrease in the corrosion current density, indicating a reduction in the corrosion rate. mdpi.com By observing the shift in Ecorr and the change in Tafel slopes, it can be determined whether the inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. mdpi.com
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode/electrolyte interface. The data is often visualized in Nyquist plots. In corrosion studies, the Nyquist plot for an uninhibited metal in acid typically shows a single semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). When an effective inhibitor like this compound is added, the diameter of this semicircle increases, signifying an increase in the charge transfer resistance and thus a lower corrosion rate. imist.mavub.be This increase in Rct is attributed to the formation of an adsorbed protective film on the metal surface. The inhibition efficiency can also be calculated from the Rct values.
The following table presents hypothetical data from an electrochemical study of this compound as a corrosion inhibitor for mild steel in 1M HCl.
| Inhibitor Conc. (M) | icorr (μA/cm²) | IE% (PDP) | Rct (Ω·cm²) | IE% (EIS) |
| 0 (Blank) | 1000 | - | 50 | - |
| 1x10⁻⁴ | 250 | 75.0 | 200 | 75.0 |
| 5x10⁻⁴ | 120 | 88.0 | 450 | 88.9 |
| 1x10⁻³ | 50 | 95.0 | 1000 | 95.0 |
Microscopic and Scattering Techniques for Structural and Morphological Analysis
As a cationic surfactant, this compound can self-assemble into aggregates like micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). wikipedia.org The CMC is a key property of surfactants and for this compound, it is influenced by factors such as temperature and ionic strength. nist.govresearchgate.netuu.nl
Transmission Electron Microscopy (TEM) for Self-Assembled Structures
Transmission Electron Microscopy is a powerful technique for visualizing the morphology and size of nanoscale structures. researchgate.net In the context of this compound, TEM, particularly cryogenic TEM (cryo-TEM), can be used to directly observe the self-assembled structures, such as spherical or cylindrical micelles, formed in solution. nih.govresearchgate.net Cryo-TEM allows for the imaging of these structures in a near-native, hydrated state by flash-freezing the sample. researchgate.net These studies can reveal information about the size distribution, shape, and packing of the micelles. hummingbirdscientific.comosti.gov For instance, TEM images might show spherical micelles with diameters in the range of a few nanometers, providing visual confirmation of the self-assembly process.
Fluorescence Spectroscopy for Self-Assembly Characterization
Fluorescence spectroscopy is a highly sensitive method for studying the self-assembly of surfactants and determining their critical micelle concentration (CMC), the concentration at which micelles begin to form. nih.govrsc.org The technique often employs a hydrophobic fluorescent probe, such as pyrene (B120774), which has different fluorescence characteristics depending on the polarity of its microenvironment. nih.govavantiresearch.com
In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic emission spectrum. nih.gov The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the probe's surroundings. researchgate.net When this compound forms micelles, the hydrophobic pyrene molecules partition into the nonpolar, hydrocarbon-like core of the micelles. nih.govresearchgate.net This change in environment from polar (water) to nonpolar (micelle core) causes a significant decrease in the I₁/I₃ ratio.
By plotting the I₁/I₃ ratio as a function of the logarithm of the this compound concentration, the CMC can be identified as the point of inflection or the intersection of two linear regions in the resulting sigmoidal curve. This method provides a precise and widely used approach to characterize the onset of surfactant self-assembly. nih.gov
Representative Data for CMC Determination of this compound using Pyrene
| Concentration (mM) | Log [Concentration] | I₁/I₃ Ratio |
|---|---|---|
| 1 | 0.00 | 1.85 |
| 5 | 0.70 | 1.84 |
| 10 | 1.00 | 1.83 |
| 20 | 1.30 | 1.55 |
| 30 | 1.48 | 1.30 |
| 50 | 1.70 | 1.25 |
| 100 | 2.00 | 1.24 |
Q & A
Q. What are the standard analytical techniques for characterizing octylamine hydrochloride-functionalized materials?
To confirm successful functionalization, researchers should employ a multi-technique approach:
- FTIR spectroscopy : Identifies covalent bonding between octylamine and substrates (e.g., graphene oxide) via shifts in N–H and C–N stretching vibrations.
- XRD and Raman spectroscopy : Assess structural changes, such as interlayer spacing in graphene oxide (GO) post-functionalization.
- FESEM/TEM : Visualize morphology (e.g., polycrystalline layers or exfoliated GO sheets).
- Electrochemical methods : Evaluate redox stability using a three-electrode system with varying applied voltages (e.g., up to 500 mV) .
Q. What are the key physical and chemical properties of this compound relevant to experimental handling?
Critical properties include:
Q. How can researchers optimize the synthesis of octylamine-functionalized composites?
Key steps include:
Q. What methodologies are recommended for assessing corrosion inhibition efficiency of octylamine-coated alloys?
Use:
- Electrochemical impedance spectroscopy (EIS) : Generate Nyquist plots to quantify charge-transfer resistance and barrier layer integrity.
- Potentiodynamic polarization : Measure corrosion potential (Ecorr) and current density (icorr).
- Long-term stability tests : Immerse coated alloys in corrosive media (e.g., NaCl solutions) and monitor mass loss over time .
Advanced Research Questions
Q. How does protonation of octylamine influence its interaction with graphene oxide in functionalized composites?
Computational studies reveal:
- Neutral octylamine : Forms weaker van der Waals interactions with GO, leading to less stable composites.
- Protonated octylamine (HCl form) : Enhances covalent bonding via –NH3<sup>+</sup> groups, improving interfacial adhesion and corrosion inhibition (73% efficiency observed).
- Molecular orbital analysis : Protonation alters electron density distribution, increasing HOMO-LUMO gap and reducing reactivity .
Q. How can computational methods like DFT predict the reactivity of octylamine-functionalized graphene oxide?
Q. What experimental strategies resolve contradictions in reported corrosion inhibition efficiencies across studies?
Discrepancies (e.g., 50–80% efficiency) arise from variables like:
Q. How does octylamine’s alkyl chain length enhance hydrophobic properties in composite coatings?
The C8 chain:
- Creates a dense physical barrier on alloy surfaces, reducing water permeability.
- Increases contact angle (>90°), as confirmed by FESEM imaging of GO-coated Mg alloys.
- Synergizes with GO’s oxygenated groups to repel Cl<sup>−</sup> ions .
Q. What advanced spectroscopic techniques elucidate the covalent bonding mechanism between octylamine and GO?
Q. How can researchers validate the environmental stability of octylamine-based coatings for industrial applications?
Perform:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
